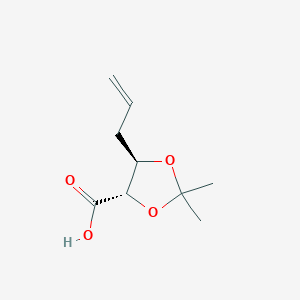
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid is a chiral compound with a unique structure that includes a dioxolane ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid typically involves the formation of the dioxolane ring followed by the introduction of the carboxylic acid group. One common method involves the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The prop-2-enyl group can be introduced via a Grignard reaction or other alkylation methods. Finally, the carboxylic acid group can be introduced through oxidation of an alcohol or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Addition: The prop-2-enyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can yield alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate for biochemical reactions.
Industry: It can be used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of (4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the dioxolane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid
- Ethyl (3R,4S,5R)-4,5-imino-3-(l-ethylpropoxy)-1-cyclohexene-1-carboxylate
Uniqueness
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a carboxylic acid group
Eigenschaften
CAS-Nummer |
862591-92-2 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)11)13-9(2,3)12-6/h4,6-7H,1,5H2,2-3H3,(H,10,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
SYPCMGXYPNNFQC-RQJHMYQMSA-N |
Isomerische SMILES |
CC1(O[C@@H]([C@H](O1)C(=O)O)CC=C)C |
Kanonische SMILES |
CC1(OC(C(O1)C(=O)O)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
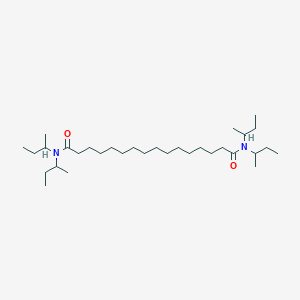
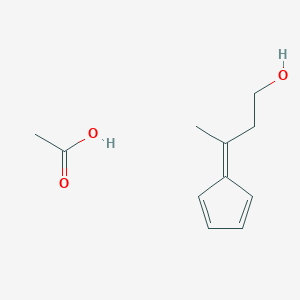
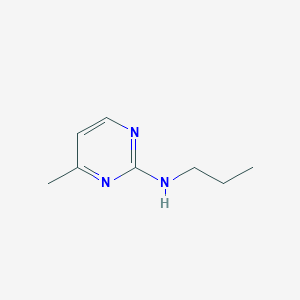
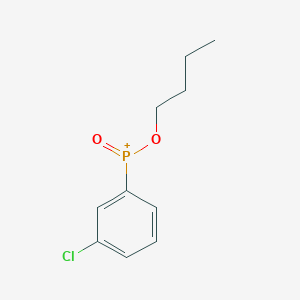
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
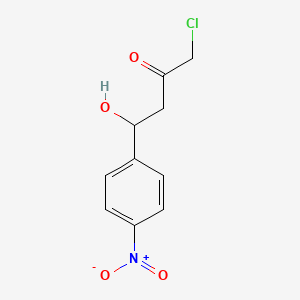
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
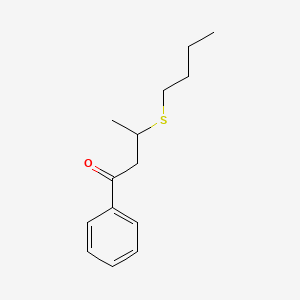
![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
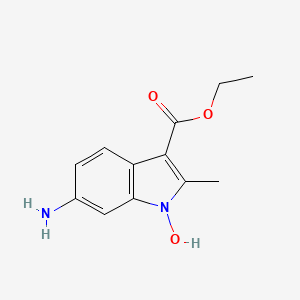
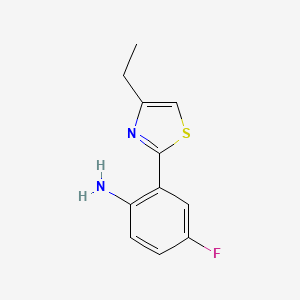
![3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole](/img/structure/B12529947.png)
